molecular formula C10H13NO2 B6018896 N-methyl-2-phenoxypropanamide

N-methyl-2-phenoxypropanamide

Cat. No.: B6018896
M. Wt: 179.22 g/mol
InChI Key: XOXFZAQTRLLIST-UHFFFAOYSA-N
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Description

N-methyl-2-phenoxypropanamide is an organic compound with the molecular formula C10H13NO2 It is a derivative of propanamide, where the hydrogen atom on the nitrogen is replaced by a methyl group, and the hydrogen atom on the carbon adjacent to the nitrogen is replaced by a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: N-methyl-2-phenoxypropanamide can be synthesized through several methods. One common approach involves the reaction of 2-phenoxypropanoic acid with methylamine. The reaction typically occurs in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with methylamine to yield this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including precise control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: N-methyl-2-phenoxypropanamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.

Major Products:

    Oxidation: Produces amides or carboxylic acids.

    Reduction: Yields amines or alcohols.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-methyl-2-phenoxypropanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving amides.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-2-phenoxypropanamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes that catalyze the hydrolysis of amides, leading to the formation of corresponding acids and amines. The exact pathways and molecular targets can vary depending on the specific application and conditions.

Comparison with Similar Compounds

  • N-methyl-2-phenoxyacetamide
  • N-methyl-3-phenoxypropanamide
  • N-methyl-2-phenoxybutanamide

Comparison: N-methyl-2-phenoxypropanamide is unique due to its specific substitution pattern, which imparts distinct chemical properties compared to its analogs. For example, the presence of the phenoxy group at the second carbon position can influence its reactivity and interaction with other molecules, making it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

N-methyl-2-phenoxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8(10(12)11-2)13-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXFZAQTRLLIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC)OC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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